molecular formula C12H11NO3 B146869 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 133137-34-5

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B146869
M. Wt: 217.22 g/mol
InChI Key: RRXDDBJMCPRNNO-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a core structure in various heterocyclic compounds known for their biological activities. The ethoxyphenyl group suggests potential modifications to the molecule's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase, indicating the versatility of the pyrrole-2,5-dione nucleus in medicinal chemistry . Another study described the synthesis of 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, showcasing the potential for structural diversity in pyrrole dione derivatives . Additionally, the efficient one-pot synthesis of pyranopyrimidine derivatives from 4-hydroxy coumarin, substituted aldehydes, and barbituric acid demonstrates the reactivity of related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives is crucial for their biological activity. The presence of a 3-hydroxy substituent and the nitrogen atom in the pyrrole ring are essential for the inhibitory activity against glycolic acid oxidase, as methylation of these groups reduced potency . The crystal and molecular structure of a related spiro[chromene-4,3′-pyrrole] derivative was determined by XRD analysis, highlighting the importance of structural determination in understanding the properties of these compounds .

Chemical Reactions Analysis

The reactivity of the 1H-pyrrole-2,5-dione nucleus allows for various chemical transformations. For example, 4-ethoxycarbonyl-5-phenyl-substituted 1H-pyrrole-2,3-diones can undergo spiroheterocyclization with 3-arylamino-1H-inden-1-ones to form complex spiro compounds . This demonstrates the potential for creating diverse and complex structures from the pyrrole dione framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole dione derivatives are influenced by their molecular structure. The study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase revealed that compounds with large lipophilic substituents are potent inhibitors, suggesting that lipophilicity is a key factor in their biological activity . The synthesis of pyrrolidine-2,3-dione derivatives and their structural determination via NMR and mass spectrometry further emphasize the importance of understanding the physical and chemical properties of these compounds .

Scientific Research Applications

Optical and Electronic Applications

DPPs, including 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, have been extensively utilized due to their remarkable optical properties. These compounds serve as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of DPPs have been the subject of focused reviews, highlighting their stability, straightforward synthesis, and significant bathochromic shift in absorption, which are critical for their application in electronic and optical devices (Grzybowski & Gryko, 2015).

Bioactive Molecule Development

The pyrrolidine ring, a component of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The structure of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, has been reported to influence the biological activity of drug candidates, emphasizing the importance of stereochemistry and spatial orientation of substituents in the development of new pharmaceuticals (Li Petri et al., 2021).

Polymer Chemistry

DPP-based polymers, by extension, related compounds like 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, are critical in the development of high-performance electronic devices. These compounds have been synthesized and investigated for their optical, electrochemical characteristics, and device performance, indicating their potential superiority over other polymers in electronic applications (Deng et al., 2019).

Environmental and Ecotoxicological Research

While not directly related to 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, research on related compounds provides insights into environmental fate and toxicology, relevant for understanding the broader impacts of chemical usage and disposal. Studies on the environmental fate of alkylphenol ethoxylates and their degradation products have highlighted the importance of considering the ecological impact of chemical substances (Ying, Williams, & Kookana, 2002).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

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properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDDBJMCPRNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958026
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

36817-57-9
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36817-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC176366
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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